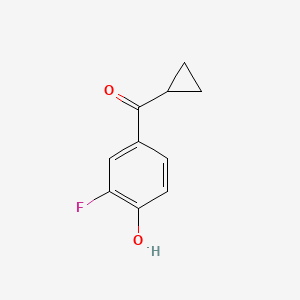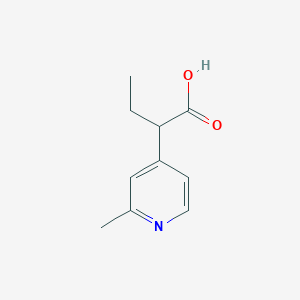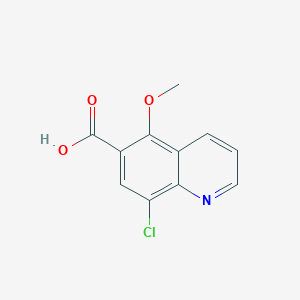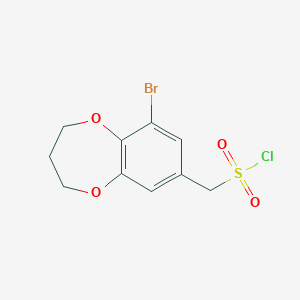
Cyclopentanol, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylcyclopentan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclic alcohol, specifically a cyclopentanol derivative, where an ethyl group is attached to the second carbon of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the addition of a Grignard reagent, such as ethylmagnesium bromide, to cyclopentanone. The reaction proceeds as follows:
- Formation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of the Grignard reagent to cyclopentanone, resulting in the formation of 2-ethylcyclopentan-1-ol after hydrolysis.
Industrial Production Methods: Industrial production of 2-ethylcyclopentan-1-ol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethylcyclopentane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: 2-Ethylcyclopentanone.
Reduction: 2-Ethylcyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring but without the ethyl substitution.
2-Methylcyclopentan-1-ol: Another derivative with a methyl group instead of an ethyl group.
Cyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Ethylcyclopentan-1-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
58577-70-1 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MNTAIMBGDYAZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
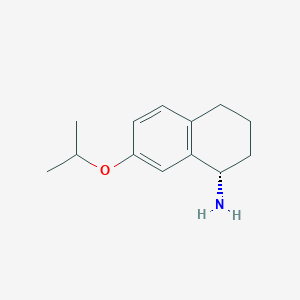
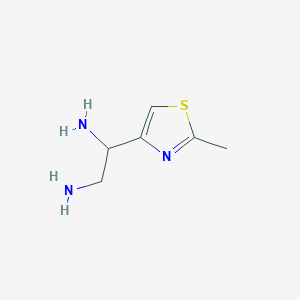
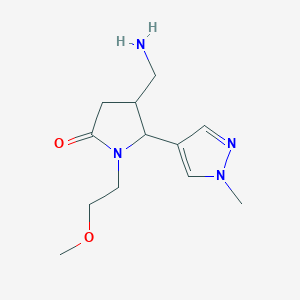
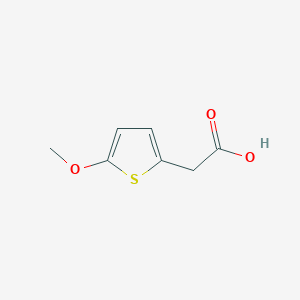
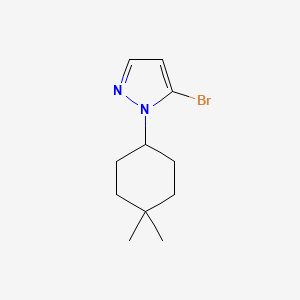
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
